An In-depth Technical Guide to N,N-Dimethyloctanamide: Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to N,N-Dimethyloctanamide: Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyloctanamide, also known by its synonym N,N-Dimethylcaprylamide, is a tertiary amide with significant applications across various chemical and industrial sectors.[1][2][3] It is a colorless to pale yellow liquid characterized by a faint, amine-like odor.[1] The molecule's structure, which features a long hydrophobic octyl chain and a polar dimethyl-substituted amide group, gives it unique properties as a polar aprotic solvent and a valuable intermediate in organic synthesis.[1][4] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, analytical methods, and safety protocols, tailored for a technical audience.
Chemical Structure and Identification
The molecular structure of N,N-Dimethyloctanamide consists of an eight-carbon acyl chain attached to a nitrogen atom that is substituted with two methyl groups.[1] This structure results in a molecule with both hydrophobic and polar characteristics.[1]
Structural Identifiers
A collection of key structural identifiers for N,N-Dimethyloctanamide is presented below.
| Identifier | Value |
| IUPAC Name | N,N-dimethyloctanamide[4][] |
| CAS Number | 1118-92-9[6] |
| Molecular Formula | C₁₀H₂₁NO[][6] |
| Canonical SMILES | CCCCCCCC(=O)N(C)C[][6] |
| InChI | InChI=1S/C10H21NO/c1-4-5-6-7-8-9-10(12)11(2)3/h4-9H2,1-3H3[] |
| InChIKey | VHRUBWHAOUIMDW-UHFFFAOYSA-N[] |
Physicochemical Properties
N,N-Dimethyloctanamide's physical and chemical properties make it a versatile solvent and chemical intermediate. It is generally soluble in organic solvents but has limited solubility in water due to its long hydrocarbon tail.[1][7]
Tabulated Properties
The key physicochemical data for N,N-Dimethyloctanamide are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 171.28 g/mol | [][6][8] |
| Appearance | Colorless to light yellow clear liquid | [1][] |
| Density | 0.865 g/cm³ | [] |
| Boiling Point | 233.6 °C at 760 mmHg | [N/A] |
| Flash Point | 127 °C | |
| pKa (Predicted) | -0.40 ± 0.70 | [1] |
| LogP | 2.69 | [N/A] |
| Storage Temperature | Room Temperature, sealed in dry conditions |
Experimental Protocols
Synthesis of N,N-Dimethyloctanamide
N,N-Dimethyloctanamide is typically synthesized via an amidation reaction. A common laboratory and industrial method involves the reaction of octanoyl chloride with dimethylamine.[1] An alternative approach uses octanoic acid and dimethylamine, often in the presence of a catalyst. [N/A]
A detailed experimental protocol for a lab-scale synthesis is as follows:
-
Reaction Setup : To a 50 mL pressure-resistant reaction tube equipped with a magnetic stirrer, add copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.05 mmol), octanoic acid (0.5 mmol), N,N-dimethylformamide (2.0 mmol), di-tert-butyl peroxide (DTBP, 1 mmol), and 1,2-dichloroethane (DCE, 1 mL).
-
Reaction Conditions : Stir the sealed reaction mixture in an oil bath at 130 °C for 12 hours.
-
Workup : After cooling to room temperature, dilute the reaction solution with ethyl acetate and filter it through a pad of diatomaceous earth.
-
Purification : Wash the filtrate sequentially with a saturated aqueous sodium bicarbonate solution (5 mL) and a saturated aqueous sodium chloride solution (5 mL x 2). Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Isolation : Purify the resulting residue by preparative thin-layer chromatography (TLC) on silica gel to yield the final product.
Analytical Methods: High-Performance Liquid Chromatography (HPLC)
The purity and identity of N,N-Dimethyloctanamide can be assessed using reverse-phase HPLC.[3]
-
Method : Reverse Phase (RP) HPLC[3]
-
Stationary Phase : Newcrom R1 column[3]
-
Mobile Phase : A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid.[3] For applications compatible with mass spectrometry (MS), formic acid should be used in place of phosphoric acid.[3]
-
Application : This method is suitable for routine analysis, impurity profiling, and can be scaled for preparative separation and pharmacokinetic studies.[3]
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation of N,N-Dimethyloctanamide.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the two N-methyl groups (as two separate singlets around 2.9-3.0 ppm) due to restricted rotation around the C-N amide bond.[4] The α-methylene protons next to the carbonyl group would appear as a triplet around 2.3 ppm, with the remaining protons of the octyl chain resonating further upfield.[4]
-
¹³C NMR Spectroscopy : The carbon NMR would show a characteristic signal for the carbonyl carbon around 170 ppm. The carbons of the N-methyl groups and the octyl chain would also be visible at distinct chemical shifts.
-
Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong absorption band for the C=O (carbonyl) stretching of the tertiary amide, typically found in the region of 1630-1680 cm⁻¹.[4] Strong absorptions from C-H stretching of the alkyl groups will be present between 2850 and 3000 cm⁻¹.[4]
-
Mass Spectrometry (MS) : Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is used to confirm the molecular weight and can help identify impurities.[4] High-resolution mass spectrometry (HRMS) can determine the elemental formula with high precision.[4]
Structure-Property Relationships
The dual nature of the N,N-Dimethyloctanamide structure directly influences its chemical behavior and applications.
Applications
The unique properties of N,N-Dimethyloctanamide make it suitable for several applications:
-
Solvent : It is widely used as a solvent in industrial processes, including in the manufacturing of pesticides, fertilizers, and other agricultural chemicals.[1][2][9]
-
Chemical Synthesis : It serves as a crucial intermediate or reactant in the synthesis of surfactants, pharmaceutical agents, and other specialty chemicals.[1][7]
-
Agrochemicals : In agriculture, it functions not only as a solvent but also as an emulsifier and a synergist for pesticides, enhancing their effectiveness.[2]
Safety and Handling
N,N-Dimethyloctanamide is classified as hazardous and requires careful handling to avoid exposure.
GHS Hazard Information
| Hazard Class | GHS Statement(s) |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage |
Safe Handling Protocols
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles with side-shields, and a lab coat when handling. [N/A]
-
Ventilation : Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.
-
First Aid : In case of skin contact, wash immediately with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes and seek immediate medical attention.
-
Environmental Concerns : The compound is not readily biodegradable, and release into the environment should be avoided. [N/A]
References
- 1. Page loading... [wap.guidechem.com]
- 2. N,N-Dimethyloctanamide (N,N-Dimethylcaprylamide) | High-Purity Agrochemical Solvent | CAS 1118-92-9 [painichemical.com]
- 3. N,N-Dimethyloctanamide | SIELC Technologies [sielc.com]
- 4. N,N-Dimethyloctanamide | High-Purity Reagent | RUO [benchchem.com]
- 6. Synthonix, Inc > 1118-92-9 | N,N-Dimethyloctanamide [synthonix.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. N,N-Dimethyloctanamide | C10H21NO | CID 14240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
